Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119706
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18119706

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3
Standard InChI Key IYMBMWCFDPSCSD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(CN)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

  • Molecular Formula: C12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_3

  • Molecular Weight: 244.33 g/mol

  • CAS Number: 1263773-99-4

  • IUPAC Name: tert-Butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

The compound features a piperidine ring substituted at the 3-position with a 2-amino-1-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Stereochemical variations, such as the (S)-enantiomer, are critical for specific biological activities .

Physicochemical Properties

PropertyValueSource
Density1.043 g/cm³
Boiling Point324.1°C (estimated)
Flash Point149.8°C
Refractive Index1.479
pKa15.09 (predicted)
SolubilityModerate in polar solvents

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Piperidine Core Formation: Cyclization or alkylation reactions generate the piperidine backbone.

  • Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

  • Hydroxyethyl and Amino Group Installation:

    • Nucleophilic substitution or reductive amination introduces the hydroxyethyl chain .

    • Amination using ammonia or protected amine precursors .

Example Protocol :

  • Starting Material: Piperidine

  • Step 1: Boc protection under anhydrous conditions.

  • Step 2: Hydroxyethylation via Mitsunobu reaction or epoxide ring-opening.

  • Step 3: Deprotection and amination using NH3\text{NH}_3 in methanol.

Industrial Methods: Continuous flow reactors and automated purification systems enhance yield (up to 74%) and reproducibility .

Biological Activity and Applications

Pharmacological Relevance

  • Antitubercular Agents: Inhibits 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, disrupting menaquinone biosynthesis .

    • IC50_{50}: 13–22 μM (MenA)

    • Synergy: Combines with electron transport chain inhibitors for near-sterilization of TB cultures .

  • Cholinesterase Inhibition: Potential application in Alzheimer’s disease via acetylcholinesterase (AChE) modulation.

  • Antiviral Research: Structural analogs inhibit SARS-CoV-2 proteases.

Structural-Activity Relationships (SAR)

  • The piperidine nitrogen and hydroxyethyl group are critical for receptor binding .

  • Boc protection improves solubility and stability during synthesis .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Optimizing enantiomeric purity for targeted therapies .

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability .

  • Toxicity Profiling: Long-term in vivo studies to assess organ-specific effects.

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